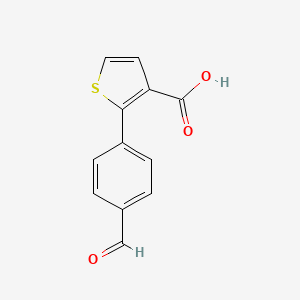

2-(4-Formylphenyl)thiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Formylphenyl)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C12H8O3S and its molecular weight is 232.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What are the common synthetic routes for preparing 2-(4-Formylphenyl)thiophene-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. Key steps include:

- Thiophene Ring Formation : Cyclocondensation of α-mercapto ketones with substituted aldehydes under acidic or basic conditions. For example, using 4-formylbenzaldehyde as a precursor to introduce the formylphenyl group .

- Carboxylic Acid Functionalization : Oxidation of a methyl or ester group on the thiophene ring. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media (e.g., H₂SO₄) is commonly employed for oxidation to the carboxylic acid .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling may be used to attach aryl groups to the thiophene core, ensuring regioselectivity .

Reactions are conducted under controlled temperatures (often 60–100°C) and inert atmospheres (N₂/Ar) to optimize yields (typically 50–75%) and minimize side products .

Q. Basic: How is this compound characterized in academic research?

Methodological Answer:

Characterization involves a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying proton environments (e.g., formyl proton at ~10 ppm, thiophene protons at 6.5–8.5 ppm) and carbon signals .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~2800 cm⁻¹ (aldehyde C-H stretch) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., [M+H]⁺ or [M-H]⁻ ions) .

- Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N, S percentages .

Q. Basic: What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer:

- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and weakly acidic/basic aqueous solutions (due to the carboxylic acid group) .

- Experimental Implications :

- Use DMSO for biological assays (e.g., enzyme inhibition studies) but confirm solvent compatibility with assays .

- For crystallization, employ solvent mixtures (e.g., ethanol/water) to enhance recrystallization efficiency .

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders .

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and avoid aqueous runoff .

Q. Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Temperature Control : Lowering reaction temperatures during oxidation steps (e.g., 40–50°C with KMnO₄) reduces over-oxidation by-products .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to enhance regioselectivity and yield .

- Solvent Optimization : Replace traditional solvents (THF) with ionic liquids to improve reaction kinetics and product isolation .

- In-Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at peak product concentration .

Q. Advanced: How are by-products and impurities identified and mitigated during synthesis?

Methodological Answer:

- Chromatographic Analysis : HPLC with UV detection (λ = 254 nm) identifies impurities (e.g., unreacted aldehyde or oxidized intermediates). Reverse-phase C18 columns with acetonitrile/water gradients are effective .

- Recrystallization Strategies : Multi-solvent recrystallization (e.g., ethyl acetate/hexane) removes hydrophobic by-products .

- Mass Spectrometry : HRMS detects trace impurities (e.g., dimerization products) for further purification .

Q. Advanced: What computational methods predict the electronic properties of this compound for material science applications?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, predicting charge transport properties. Basis sets like 6-31G(d) are suitable for thiophene derivatives .

- Molecular Dynamics (MD) : Simulate interactions with polymers (e.g., P3HT) to assess compatibility in organic electronics .

- QSAR Modeling : Correlate substituent effects (e.g., formyl group position) with biological activity for drug design .

Q. Advanced: How does the compound interact with biological targets such as enzymes or receptors?

Methodological Answer:

- Enzyme Inhibition Assays : Test against COX-2 or kinases using fluorescence-based assays. IC₅₀ values are determined via dose-response curves (1–100 μM range) .

- Docking Studies : AutoDock Vina models binding to active sites (e.g., COX-2), guided by the formylphenyl group’s hydrogen-bonding potential .

- Cellular Uptake : Use confocal microscopy with fluorescent analogs to track intracellular localization .

Q. Advanced: What stability challenges arise under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : The carboxylic acid group undergoes hydrolysis in strong bases (pH >10), degrading to thiophene-3-carboxylate. Use buffered solutions (pH 6–8) for long-term storage .

- Thermal Stability : Decomposition occurs above 150°C. Thermogravimetric analysis (TGA) confirms stability limits for material applications .

- Light Sensitivity : UV exposure degrades the formyl group; store in amber vials and use inert atmospheres for photochemical studies .

Properties

Molecular Formula |

C12H8O3S |

|---|---|

Molecular Weight |

232.26 g/mol |

IUPAC Name |

2-(4-formylphenyl)thiophene-3-carboxylic acid |

InChI |

InChI=1S/C12H8O3S/c13-7-8-1-3-9(4-2-8)11-10(12(14)15)5-6-16-11/h1-7H,(H,14,15) |

InChI Key |

GVSUIQXCAWOCOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=CS2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.